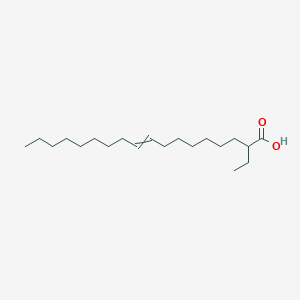
2-Ethyloctadec-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyloctadec-9-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C20H38O2. This compound is characterized by the presence of an ethyl group at the second carbon and a double bond at the ninth carbon in the octadecene chain. It is a derivative of octadec-9-enoic acid, which is commonly found in various natural sources.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyloctadec-9-enoic acid typically involves the alkylation of octadec-9-enoic acid. One common method is the Friedel-Crafts alkylation, where octadec-9-enoic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of ethyl esters derived from natural oils. This process involves the use of a palladium or nickel catalyst under high pressure and temperature to achieve the desired hydrogenation and alkylation.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyloctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the ethyl group can be substituted with halogens using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyloctadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules and polymers.
Biology: The compound is studied for its role in cell membrane structure and function due to its long hydrophobic chain.
Medicine: Research is ongoing to explore its potential as a bioactive lipid with anti-inflammatory and anticancer properties.
Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 2-ethyloctadec-9-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound interacts with lipid bilayers, affecting the function of membrane-bound proteins and receptors. Its long hydrophobic chain allows it to integrate into the lipid bilayer, altering the physical properties of the membrane.
Vergleich Mit ähnlichen Verbindungen
Octadec-9-enoic acid (Oleic acid): A monounsaturated fatty acid with a similar structure but without the ethyl group.
Elaidic acid: The trans isomer of oleic acid, differing in the configuration of the double bond.
Sterculic acid: A cyclopropene fatty acid with a similar chain length but different functional groups.
Uniqueness: 2-Ethyloctadec-9-enoic acid is unique due to the presence of the ethyl group at the second carbon, which imparts distinct chemical and physical properties compared to its analogs. This structural modification can influence its reactivity and interaction with biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
399035-76-8 |
|---|---|
Molekularformel |
C20H38O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
2-ethyloctadec-9-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(4-2)20(21)22/h11-12,19H,3-10,13-18H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
DXOFMKNITCKTIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCC(CC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)


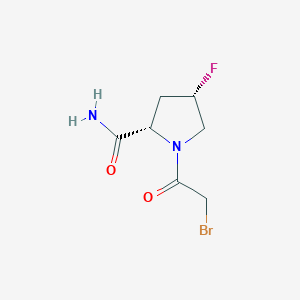

![3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14260044.png)
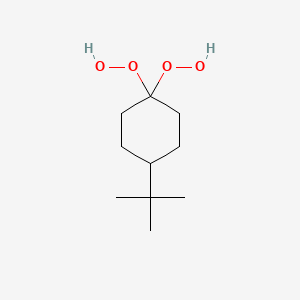

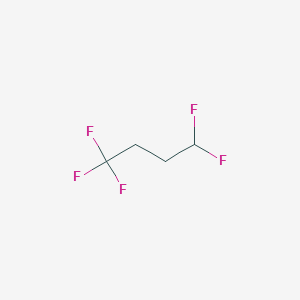
![3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate](/img/structure/B14260075.png)
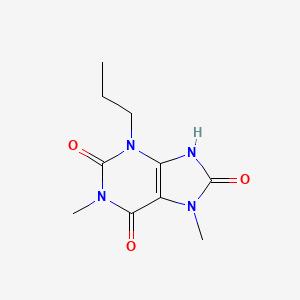


![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)
